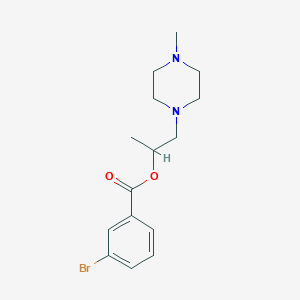
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mécanisme D'action
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity leads to the disruption of these processes, resulting in cell death.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has been shown to have potent anti-cancer activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in cancer cell lines. The compound has also been found to enhance the efficacy of chemotherapy drugs and radiation therapy. However, the compound has not been extensively studied for its biochemical and physiological effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several advantages for lab experiments. It is a potent inhibitor of CK2 and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound is relatively easy to synthesize and purify, and its structure is well-characterized. However, the compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects on normal cells and tissues. The compound may also have off-target effects on other kinases, which could limit its specificity as a therapeutic agent.
Orientations Futures
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has several potential future directions for scientific research. Further studies are needed to investigate the compound's biochemical and physiological effects on normal cells and tissues. The compound could also be tested in clinical trials as a potential therapeutic agent for various diseases, including cancer. The development of more specific and potent inhibitors of CK2 could also be explored. Finally, the compound could be used as a tool to study the role of CK2 in various cellular processes.
Méthodes De Synthèse
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate involves the reaction of 3-bromobenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer, including breast cancer, prostate cancer, and leukemia. The compound has been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in preclinical studies.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(11-18-8-6-17(2)7-9-18)20-15(19)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3 |
Clé InChI |
JJUVOGRZKOLPGK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC(CN1CCN(CC1)C)OC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)